SMS2: Scaffold Hopping from 2-Quinolone to Naphthyridinone
Scaffold optimization from the 2-quinolone HTS hit (compound 10) to 1,8-naphthyridin-2-one (compound 37) produced a dramatic improvement in SMS2 inhibitory potency. The 2-quinolone 10 exhibited an IC50 of 610 nM against human SMS2 and 15,000 nM against SMS1 (selectivity ratio ~25-fold) [1]. In contrast, the 1,8-naphthyridin-2-one derivative 37 (also designated SMS2-IN-3) achieved an IC50 of 2.2 nM for SMS2 [2]. This represents an approximately 277-fold enhancement in enzymatic potency relative to the quinolone starting point. Furthermore, compound 37 demonstrated significantly improved passive membrane permeability and aqueous solubility compared to the 2-quinolone series, and produced a significant reduction in hepatic sphingomyelin levels upon repeated oral dosing in mice [1].
| Evidence Dimension | SMS2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM (1,8-naphthyridin-2-one derivative 37 / SMS2-IN-3) |
| Comparator Or Baseline | IC50 = 610 nM (2-quinolone HTS hit compound 10); IC50 = 15,000 nM for SMS1 |
| Quantified Difference | ~277-fold improvement in SMS2 potency vs. 2-quinolone 10 |
| Conditions | Human SMS2 and SMS1 enzymatic inhibition assays; in vivo hepatic sphingomyelin reduction in mice following repeated oral treatment |
Why This Matters
For procurement decisions in SMS2-targeted drug discovery, the naphthyridinone scaffold delivers sub-nanomolar potency and in vivo target engagement that the quinolone chemotype cannot approach, justifying its selection despite potentially higher synthetic complexity.
- [1] Yukawa T, et al. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorg Med Chem. 2020;28:115376. DOI: 10.1016/j.bmc.2020.115376. PMID: 32088125. View Source
- [2] SMS2-IN-3 Product Database. IC50: 2.2 nM (SMS2). PeptideDB. View Source
